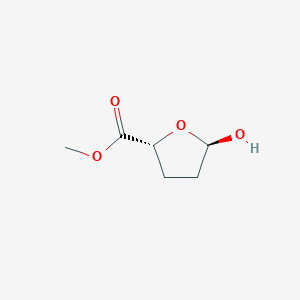![molecular formula C15H10F3N B12862521 [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an acetonitrile group at the para position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can influence the binding affinity and selectivity of biologically active compounds .
Medicine: In medicinal chemistry, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile is explored for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics .
Mécanisme D'action
The mechanism by which [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property allows it to interact with intracellular targets, potentially modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2,2’-Bis(trifluoromethyl)benzidine
- 4,4’-Diamino-2,2’-bis(trifluoromethyl)biphenyl
- 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl
Uniqueness: Compared to similar compounds, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. The presence of the acetonitrile group, in particular, allows for additional functionalization and reactivity, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C15H10F3N |
|---|---|
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
2-[4-[2-(trifluoromethyl)phenyl]phenyl]acetonitrile |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)14-4-2-1-3-13(14)12-7-5-11(6-8-12)9-10-19/h1-8H,9H2 |
Clé InChI |
BXWXXHCAEFPJCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)

![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)

![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)




